molecular formula C22H25N3O5 B11424489 N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide

Cat. No.: B11424489
M. Wt: 411.5 g/mol
InChI Key: IYOXIZMQLSXVRY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and imidazolidinone groups. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with an isocyanate under controlled conditions.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, where methoxyphenyl halides react with the imidazolidinone intermediate.

    Acetylation: The final step involves acetylation of the intermediate to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[1-(3-nitrophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide
  • N-(4-methoxyphenyl)-2-[1-(3-hydroxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide

Uniqueness

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide is unique due to its specific substitution pattern and the presence of both methoxyphenyl and imidazolidinone groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H25N3O5/c1-14(2)24-19(13-20(26)23-15-8-10-17(29-3)11-9-15)21(27)25(22(24)28)16-6-5-7-18(12-16)30-4/h5-12,14,19H,13H2,1-4H3,(H,23,26)

InChI Key

IYOXIZMQLSXVRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(C(=O)N(C1=O)C2=CC(=CC=C2)OC)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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